REACTION_CXSMILES
|
S([O-])([O-])(=O)=[O:2].[Ni+2:6].S([O-])([O-])(=O)=[O:8].[Mn+2:12].S([O-])([O-])(=O)=[O:14].[Co+2:18].S([O-])([O-])(=O)=[O:20].[NH4+].[NH4+].[OH-:26].[Na+]>>[OH-:2].[Co+2:18].[Mn+2:12].[Ni+2:6].[OH-:8].[OH-:14].[OH-:20].[OH-:26].[OH-:2] |f:0.1,2.3,4.5,6.7.8,9.10,11.12.13.14.15.16.17.18.19|
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
metal sulfates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ni+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Co+2]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
agitated at 250 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in the above-described Example 1
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 11.05±0.05
|
Type
|
EXTRACTION
|
Details
|
The mother liquor in the reaction vessel was periodically extracted
|
Type
|
CONCENTRATION
|
Details
|
the slurry was concentrated until the final
|
Type
|
CONCENTRATION
|
Details
|
slurry concentration
|
Type
|
CONCENTRATION
|
Details
|
The nickel concentration in the periodically extracted mother liquor from the reaction vessel
|
Type
|
CONCENTRATION
|
Details
|
After the target slurry concentration
|
Type
|
CUSTOM
|
Details
|
had been obtained
|
Type
|
FILTRATION
|
Details
|
filtration and water washing
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Co+2].[Mn+2].[Ni+2].[OH-].[OH-].[OH-].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |